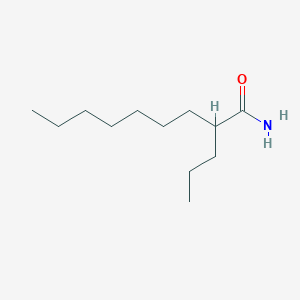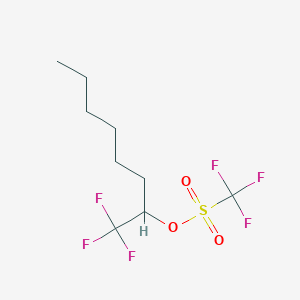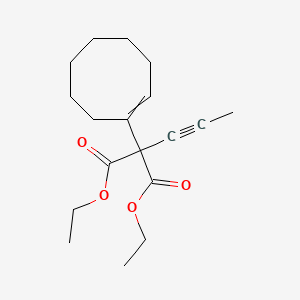
Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate is a complex organic compound characterized by its unique molecular structure, which includes a cyclooctene ring and a propynyl group attached to a propanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate typically involves multi-step organic reactions. One common method includes the alkylation of diethyl propanedioate with cyclooct-1-en-1-yl bromide under basic conditions, followed by the addition of prop-1-yn-1-yl bromide. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Various ester derivatives
Applications De Recherche Scientifique
Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The cyclooctene ring and propynyl group play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- Diethyl (hept-1-yn-1-yl)(prop-1-en-1-yl)propanedioate
- Diethyl (oct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate
Comparison: Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to its cyclooctene ring, which imparts distinct chemical and physical properties compared to similar compounds with different ring structures. This uniqueness makes it valuable for specific applications where the cyclooctene ring’s characteristics are advantageous.
Propriétés
Numéro CAS |
292607-07-9 |
|---|---|
Formule moléculaire |
C18H26O4 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
diethyl 2-(cycloocten-1-yl)-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C18H26O4/c1-4-14-18(16(19)21-5-2,17(20)22-6-3)15-12-10-8-7-9-11-13-15/h12H,5-11,13H2,1-3H3 |
Clé InChI |
JCSMLRPBVFDNFZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C#CC)(C1=CCCCCCC1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


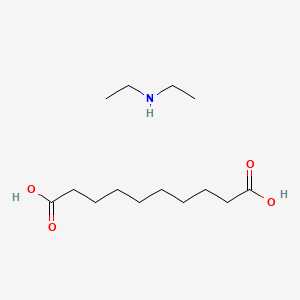
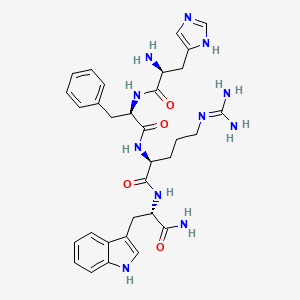

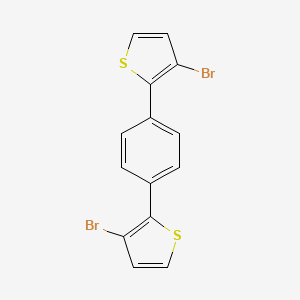
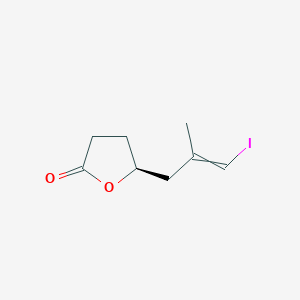
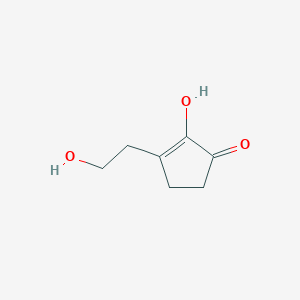

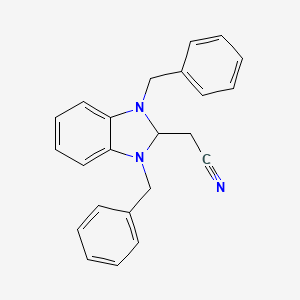
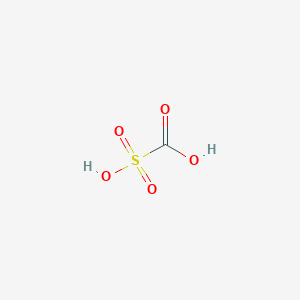
![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)
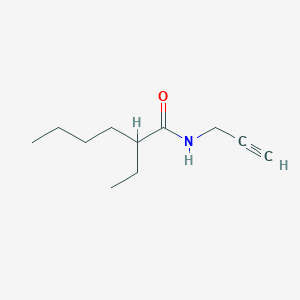
![2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B14249375.png)
